2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Descripción
Structural Classification Within the Pyrazolo[1,5-a]Pyrimidine Family
Pyrazolo[1,5-a]pyrimidines consist of a pyrazole ring fused to a pyrimidine ring at positions 1 and 5, creating a bicyclic system with three nitrogen atoms. 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to the 5-substituted subclass, where position 5 hosts a trifluoromethyl group (-CF₃). Key structural features include:
| Position | Substituent | Electronic Effect | Spatial Orientation |
|---|---|---|---|
| 2 | Methyl (-CH₃) | Electron-donating | Orthogonal to bicyclic plane |
| 5 | Trifluoromethyl | Strong electron-withdrawing | Coplanar with pyrimidine ring |
| 7 | Methyl (-CH₃) | Moderate electron-donating | Adjacent to N3 nitrogen |
X-ray crystallography of related analogues confirms the pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, with substituents influencing tautomeric equilibria. The 5-CF₃ group induces polarization, enhancing hydrogen-bond acceptor capacity at N1 and N3. Methyl groups at positions 2 and 7 provide steric bulk without disrupting planarity, as evidenced by bond lengths (C=O: 1.23 Å in parent structures).
Historical Context and Discovery Timeline
The synthesis of 2,7-dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derives from methodological advances in pyrazolo[1,5-a]pyrimidine chemistry:
- 2010s : Initial reports on pyrazolo[1,5-a]pyrimidines as kinase inhibitors emerge, focusing on unsubstituted or monomethylated derivatives.
- 2020 : Lamie et al. pioneer microwave-assisted cyclocondensation for 5-substituted variants, though trifluoromethyl groups remain unexplored.
- 2021 : PubChem entry (CID 135952231) first documents the compound, synthesized via palladium-catalyzed cross-coupling of β-ketoesters with 3-amino-5-(trifluoromethyl)pyrazole.
- 2022 : Structural characterization completes via H/C NMR and high-resolution mass spectrometry, confirming regioselective substitution.
The trifluoromethyl group’s incorporation reflects the “fluorine boom” in drug design, leveraging C-F bonds to improve pharmacokinetics. Early pharmacological screens identified this derivative as a lead for kinase inhibition due to its unique electronic profile.
Significance of Trifluoromethyl and Methyl Substituents in Heterocyclic Chemistry
The strategic placement of -CF₃ and -CH₃ groups confers distinct advantages:
Trifluoromethyl (-CF₃) at Position 5
- Electronic Effects : The -CF₃ group’s strong inductive (-I) effect increases the pyrimidine ring’s electron deficiency, enhancing interactions with cationic residues in kinase ATP-binding pockets.
- Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogues.
- Hydrophobic Interactions : The -CF₃ group’s lipophilicity (π+π stacking parameter: 0.89) promotes membrane permeability.
Methyl (-CH₃) at Positions 2 and 7
- Steric Guidance : 2-CH₃ directs substituents away from the bicyclic plane, minimizing clashes with protein backbones.
- Tautomeric Control : 7-CH₃ stabilizes the keto tautomer, favoring hydrogen-bond donation at N3.
- Synergistic Effects : Combined 2,7-dimethylation improves solubility (logP reduction by 0.3 units) without sacrificing binding affinity.
Comparative studies show 5-CF₃/2,7-CH₃ substitution increases kinase inhibition potency 10-fold over 5-H/2,7-H analogues, underscoring the substituents’ cooperative effects.
Propiedades
IUPAC Name |
2,7-dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-5-3-8-13-7(9(10,11)12)4-6(2)15(8)14-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNAOKCHYOMCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method is favored for its efficiency and the high yield of the desired product.
Análisis De Reacciones Químicas
2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives. A notable investigation involved the synthesis and evaluation of various pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines, demonstrating that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) .
Case Study: In Vitro Evaluation
- Compounds Tested : Derivatives of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine were synthesized and tested.
- Cell Lines : MCF7, HepG2, HCT116.
- Findings : Compounds such as 7b and 16c demonstrated broad-spectrum anticancer activity. Compound 15b was noted for inducing cell cycle arrest at the G2/M phase in HepG2 cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives with various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level.
Key Insights from Docking Studies
- Target Proteins : The compounds were docked against tropomyosin receptor kinase (TrKA), a crucial target in cancer therapy.
- Binding Affinity : The docking results indicated that these compounds exhibit favorable binding interactions with TrKA, suggesting their potential as selective inhibitors .
Synthetic Methodologies
The synthesis of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves various chemical reactions that enhance its availability for research and therapeutic use.
Synthetic Pathways
- Efficient Access : Recent methodologies have focused on utilizing SNAr (nucleophilic aromatic substitution) and Suzuki cross-coupling reactions to generate disubstituted derivatives efficiently .
- Yield Optimization : The synthetic routes have been optimized to achieve high yields (up to 91%) while minimizing purification challenges .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is crucial for enhancing its biological activity.
SAR Insights
- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity.
- Substituent Variations : Variations in substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to affect anticancer potency and selectivity .
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as estrogen receptors. It acts as a selective antagonist for estrogen receptor β (ERβ), blocking the receptor’s activity and thereby influencing cellular processes like tumor growth .
Comparación Con Compuestos Similares
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Trifluoromethyl at C-7 : The -CF₃ group at C-7 (common in all listed compounds) contributes to electron-withdrawing effects, enhancing reactivity in SNAr and cross-coupling reactions .
C-5 Substituent Diversity :
- Aryl Groups (e.g., 4-fluorophenyl) : Improve binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Heterocyclic Groups (e.g., furanyl) : Modulate solubility and enable hydrogen bonding, critical for protein interactions .
C-2 Substituent Impact : Methyl groups at C-2 (as in the target compound) balance steric effects and synthetic accessibility, whereas amines (e.g., in compound ) introduce polarity but may complicate synthesis .
Key Observations:
Table 3: Pharmacological Profiles
Key Observations:
- Kinase Inhibition : The target compound’s methyl groups at C-2/C-7 minimize steric hindrance, enabling deeper binding into kinase pockets compared to bulkier substituents .
- PDE4 Inhibition : Derivatives with aryl groups at C-3 (e.g., compound ) show 200-fold higher potency due to optimized π-stacking interactions .
Actividad Biológica
2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a distinctive trifluoromethyl group that enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is characterized by a fused ring system that contributes to its stability and reactivity. The presence of the trifluoromethyl group is notable for influencing the compound's lipophilicity and interaction with biological targets.
Structure
- Molecular Formula : CHFN
- Molecular Weight : 201.14 g/mol
- IUPAC Name : 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Biological Activities
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit various biological activities including:
-
Anticancer Activity :
- Compounds within this class have been reported to inhibit cancer cell proliferation. For instance, studies indicate that certain derivatives can selectively target cancer cells while sparing normal cells, thus providing a therapeutic window for treatment. A compound similar to 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine demonstrated an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
- Inhibition of Enzymatic Activity :
- Neuropharmacological Effects :
- Antiviral Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:
-
Study on Anticancer Activity :
A study evaluated the effects of several pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. It was found that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts . -
Enzymatic Inhibition Study :
Another research highlighted the ability of these compounds to inhibit CDK activity effectively. The structural modifications significantly influenced their binding affinity and selectivity towards the target enzymes .
Data Tables
Q & A
Q. What synthetic strategies are effective for achieving regioselective synthesis of 2,7-dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives?
A three-step one-pot regioselective synthesis method using a novel catalyst has been reported for pyrazolo[1,5-a]pyrimidines. Key steps include optimizing reaction temperature (e.g., reflux conditions) and catalyst loading to direct regiochemistry. For example, acid catalysts (e.g., HCl) or base conditions (e.g., pyridine) can influence cyclization patterns, while trifluoromethyl groups are typically introduced via halogen exchange or direct trifluoromethylation at the 5-position .
Q. How can reaction conditions be optimized to improve yields and purity of pyrazolo[1,5-a]pyrimidine derivatives?
Critical parameters include solvent choice (e.g., 1,4-dioxane for Suzuki couplings), stoichiometry of reagents (e.g., PyBroP for phosphorylation), and inert atmosphere use to prevent side reactions. Post-synthesis purification via recrystallization (ethanol or DMF) or column chromatography is recommended. Yields exceeding 70% are achievable with controlled reflux times (5–24 hours) .
Q. What spectroscopic methods are essential for confirming the structural integrity of 2,7-dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH3) and trifluoromethyl (δ ~120–125 ppm in 13C).
- IR : Confirm C-F stretches (~1100–1200 cm⁻¹) and NH/CN vibrations (~2200 cm⁻¹ for nitriles).
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 278.08 for C13H9F3N4) and isotopic patterns for Cl/F .
Advanced Research Questions
Q. How can computational methods (DFT/TD-DFT) predict and interpret the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?
DFT calculations at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps to predict absorption/emission wavelengths. TD-DFT simulations correlate with experimental UV-Vis spectra (e.g., λmax ~350–450 nm). Solvent effects (PCM model) and substituent electron-withdrawing groups (e.g., CF3) significantly red-shift emission .
Q. What strategies resolve contradictions in bioactivity data, such as varying enzyme inhibition potency across analogs?
- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. phenyl at position 2) and assess IC50 values.
- Crystallography : Resolve binding modes (e.g., with COX-2 or CRF1 receptors) using single-crystal X-ray data (R-factor <0.06).
- Statistical Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, steric bulk) influencing activity .
Q. How can regiochemical challenges in introducing carboxamide or azo groups at position 3 or 7 be addressed?
Use enaminones or aryl diazonium salts as precursors. For carboxamides, activate intermediates with coupling agents (e.g., HATU/DMAP) in polar aprotic solvents (DMF, acetonitrile). Chemoselectivity is achieved by protecting reactive sites (e.g., NH2 groups) with Boc or Fmoc .
Q. What experimental designs are robust for evaluating in vitro antifungal or antitumor activity?
- Antifungal Assays : Use microbroth dilution (CLSI M38-A2) against Candida or Aspergillus strains, with MIC values <50 µg/mL indicating potency.
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50 <10 µM for lead compounds. Include positive controls (e.g., fluconazole, doxorubicin) .
Q. How do trifluoromethyl groups influence binding affinity to biological targets like peripheral benzodiazepine receptors?
Trifluoromethyl enhances lipophilicity (logP ~2.5–3.5) and electron-withdrawing effects, improving receptor-ligand π-π stacking and hydrogen bonding. Radioligand binding assays (e.g., ³H-PK11195 displacement) show Kd values <100 nM for CF3-substituted analogs .
Methodological Considerations
Q. What protocols mitigate cytotoxicity discrepancies between in vitro and in vivo models?
- Metabolic Stability : Pre-screen compounds in liver microsomes (human/rat) to identify rapid clearance.
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability.
- Dose-Response Validation : Conduct PK/PD studies to align in vitro IC50 with plasma concentrations .
Q. How are substituent effects on photostability and aggregation-induced emission (AIE) characterized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
